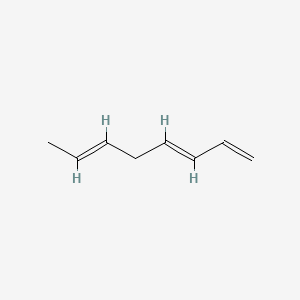

1,3,6-Octatriene

Description

Structure

3D Structure

Properties

CAS No. |

22038-69-3 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

(3E,6E)-octa-1,3,6-triene |

InChI |

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-7H,1,8H2,2H3/b6-4+,7-5+ |

InChI Key |

PKHBEGZTQNOZLP-YDFGWWAZSA-N |

Isomeric SMILES |

C/C=C/C/C=C/C=C |

Canonical SMILES |

CC=CCC=CC=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3E,6E)-1,3,6-Octatriene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E,6E)-1,3,6-Octatriene is a conjugated triene of interest in various fields of chemical research, including natural product synthesis and materials science. This document provides a comprehensive technical overview of the stereoselective synthesis of (3E,6E)-1,3,6-octatriene, with a primary focus on the Wittig reaction. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its preparation in a laboratory setting.

Introduction

Conjugated polyenes are fundamental structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and advanced materials. The specific stereochemistry of the double bonds within these systems critically influences their biological activity and physical properties. (3E,6E)-1,3,6-Octatriene, a linear triene with two trans-configured internal double bonds, serves as a valuable model system and building block in organic synthesis. The stereoselective synthesis of this molecule presents a challenge that can be effectively addressed through modern synthetic methodologies, most notably the Wittig reaction. This guide will provide a detailed exploration of a robust synthetic strategy for obtaining (3E,6E)-1,3,6-octatriene with high stereochemical fidelity.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, (3E,6E)-1,3,6-octatriene, points towards a Wittig olefination strategy. The central C4-C5 bond can be disconnected, suggesting a reaction between a four-carbon aldehyde and a four-carbon phosphorus ylide. Specifically, the synthesis can be envisioned through the reaction of (E)-2-butenal (crotonaldehyde) with allylidenetriphenylphosphorane (B102500). The use of a stabilized or semi-stabilized ylide in the Wittig reaction is known to favor the formation of the (E)-alkene, making this a promising approach for achieving the desired stereochemistry at the newly formed double bond.

Experimental Protocols

The following protocols are adapted from established procedures for Wittig reactions and are tailored for the synthesis of (3E,6E)-1,3,6-octatriene.

Preparation of the Phosphonium Ylide (Allylidenetriphenylphosphorane)

Materials:

-

Allyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend allyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add one equivalent of a strong base (e.g., n-BuLi solution in hexanes) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is typically indicated by a color change to deep red or orange.

Wittig Reaction with (E)-2-Butenal

Materials:

-

(E)-2-Butenal (crotonaldehyde)

-

Prepared allylidenetriphenylphosphorane solution

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Cool the freshly prepared ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of (E)-2-butenal in anhydrous THF to the ylide solution dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification

Materials:

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or pentane

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or pentane) to isolate the pure (3E,6E)-1,3,6-octatriene.

Quantitative Data

The following table summarizes the key quantitative data for (3E,6E)-1,3,6-octatriene.

| Property | Value |

| Molecular Formula | C₈H₁₂ |

| Molecular Weight | 108.18 g/mol |

| CAS Number | 22038-69-3 |

| Appearance | Colorless liquid |

| Boiling Point | Not readily available |

| Density | Not readily available |

| ¹H NMR (CDCl₃) | Predicted values based on analogous structures: |

| δ (ppm) | Proton Assignment |

| ~1.75 (d, J ≈ 6.5 Hz) | 3H, H-8 |

| ~2.85 (q, J ≈ 7.0 Hz) | 2H, H-5 |

| ~5.00-5.20 (m) | 2H, H-1 |

| ~5.30-5.80 (m) | 3H, H-2, H-6, H-7 |

| ~6.00-6.40 (m) | 2H, H-3, H-4 |

| ¹³C NMR (CDCl₃) | Predicted values based on analogous structures: |

| δ (ppm) | Carbon Assignment |

| ~18.0 | C-8 |

| ~35.0 | C-5 |

| ~116.0 | C-1 |

| ~128.0-138.0 | C-2, C-3, C-4, C-6, C-7 |

Note: Experimentally obtained NMR data for (3E,6E)-1,3,6-octatriene is not consistently available in the searched literature. The provided values are estimations based on known chemical shifts for similar structural motifs and should be confirmed by experimental analysis.

Visualizations

Synthetic Pathway

Caption: Synthetic route to (3E,6E)-1,3,6-octatriene via the Wittig reaction.

Experimental Workflow

physicochemical properties of 1,3,6-octatriene

An In-depth Technical Guide to the Physicochemical Properties of 1,3,6-Octatriene

Abstract

This compound (C8H12) is an unsaturated hydrocarbon belonging to the alkatriene family, characterized by a backbone of eight carbon atoms containing three double bonds.[1] Its structure allows for several geometric isomers, each with potentially unique chemical and physical properties.[1] This document provides a comprehensive overview of the known , its isomers, and related derivatives. It is intended for researchers, scientists, and professionals in drug development and organic chemistry who require detailed technical information on this compound. The guide summarizes key physical constants, spectral data, and relevant experimental methodologies.

Chemical Identity and Structure

This compound is a non-polar organic compound with the molecular formula C8H12 and a molecular weight of approximately 108.18 g/mol .[2][3][4] The presence of three double bonds at positions 1, 3, and 6 of the carbon chain leads to the possibility of several stereoisomers, primarily (E,E)-, (Z,E)-, and (E,Z)- forms, arising from the geometry around the double bonds at positions 3 and 6.[2][4][5][6]

A related and commonly studied group of compounds are the dimethyl-substituted 1,3,6-octatrienes, such as ocimene (3,7-dimethyl-1,3,6-octatriene), which is found in various plants and used in the fragrance industry.[][8][9]

// Main Compound main [label="this compound\n(C8H12)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Isomers isomer_node [label="Geometric Isomers", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ee_isomer [label="(3E,6E)-1,3,6-Octatriene", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid"]; ze_isomer [label="(3Z,6E)-1,3,6-Octatriene", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid"]; ez_isomer [label="(3E,6Z)-1,3,6-Octatriene", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid"];

// Related Compound related_node [label="Substituted Derivatives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ocimene [label="Ocimene\n(3,7-dimethyl-1,3,6-octatriene)", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid"];

// Relationships main -> isomer_node [color="#5F6368"]; isomer_node -> {ee_isomer, ze_isomer, ez_isomer} [color="#5F6368"]; main -> related_node [color="#5F6368"]; related_node -> ocimene [color="#5F6368"]; } /dot Caption: Isomeric and derivative relationships of this compound.

Physicochemical Properties

This compound is a colorless liquid at room temperature with a characteristic aromatic odor.[1] As a non-polar hydrocarbon, it exhibits low solubility in water but is soluble in non-polar organic solvents like hexane (B92381) and benzene.[1] Its solubility in non-polar solvents generally increases with temperature.[1]

Physical and Thermodynamic Constants

The following tables summarize the key physical and thermodynamic properties for this compound and its isomers. Data is compiled from various sources, and the type of data (experimental or calculated) is noted where available.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Comments / Isomer | Source |

| Molecular Formula | C8H12 | --- | [2][3][4] |

| Molecular Weight | 108.18 g/mol | --- | [2][4] |

| CAS Number | 929-20-4 | General | [3][10][11] |

| 22038-69-3 | (E,E)-isomer | [4][12] | |

| Appearance | Colorless liquid | --- | [1] |

| Density | 0.7524 g/cm³ | --- | [1] |

| Boiling Point (Tboil) | 110 °C (383.15 K) | --- | [1] |

| 387.44 K | Joback Calculated | [10] | |

| Melting Point (Tfus) | -86.0 °C (187.15 K) | --- | [1] |

| Refractive Index (n20/D) | 1.485 | 3,7-dimethyl- derivative | [] |

| LogP (Octanol/Water) | 2.695 | Crippen Calculated | [10] |

| Water Solubility (log10WS) | -2.73 mol/L | Crippen Calculated | [10] |

| 2.012 mg/L @ 25°C | 3,7-dimethyl- derivative (est.) | [] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Unit | Comments | Source |

| Enthalpy of Vaporization (ΔvapH°) | 32.65 | kJ/mol | Joback Calculated | [10] |

| Enthalpy of Fusion (ΔfusH°) | 15.60 | kJ/mol | Joback Calculated | [10] |

| Enthalpy of Formation (ΔfH°gas) | 151.42 | kJ/mol | Joback Calculated | [10] |

| Gibbs Free Energy of Formation (ΔfG°) | 264.76 | kJ/mol | Joback Calculated | [10] |

| Critical Pressure (Pc) | 2953.69 | kPa | Joback Calculated | [10] |

| McGowan's Volume (McVol) | 110.680 | ml/mol | McGowan Calculated | [10] |

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Table 3: Key Spectral Information for this compound

| Technique | Key Peaks / Information | Isomer | Source |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 79; 2nd Highest: 77 | (Z,E)- | [2] |

| NIST Library Number: 1401 | General | [4][13] | |

| ¹³C NMR | Spectra available | (Z,E)- | [2] |

| Kovats Retention Index | Standard Polar: 1047, 1055 | General | [4][10][11] |

Experimental Protocols

Synthesis of this compound

While specific, detailed synthesis protocols are often proprietary, a general synthesis route for this compound can be conceptualized from its precursors. One potential route involves the dimerization and subsequent rearrangement of 1,3-butadiene, a common C4 building block.

// Nodes start [label="Precursors\n(e.g., 1,3-Butadiene)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Catalytic Reaction\n(e.g., Dimerization/Coupling)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Reaction Workup\n(Quenching, Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Distillation)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="this compound\n(Mixture of Isomers)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Characterization", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reaction [color="#5F6368"]; reaction -> workup [color="#5F6368"]; workup -> purification [color="#5F6368"]; purification -> product [color="#5F6368"]; product -> analysis [color="#5F6368"]; } /dot Caption: General workflow for the synthesis and isolation of this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for separating and identifying the components of a sample containing this compound and its isomers.

Objective: To resolve, detect, and quantify this compound in a sample matrix.

Apparatus and Materials:

-

Gas Chromatograph/Mass Spectrometer (GC/MS): Equipped with a split/splitless injector and capable of scanning from 35-500 AMU.[14]

-

Capillary Column: An Agilent HP-5MS (or equivalent) with dimensions of 60 m x 0.25 mm ID and a 0.25 µm film thickness is suitable for resolving volatile hydrocarbons.[14]

-

Reagents: High-purity helium carrier gas and a suitable solvent (e.g., dichloromethane) for sample dilution.[14]

-

Standards: Certified reference standards of this compound isomers, if available, along with internal standards (e.g., deuterated hydrocarbons like fluorene-d10) for quantification.[14]

Methodology:

-

Sample Preparation: Samples are diluted to an appropriate concentration (e.g., 0.5 µg/mL) in dichloromethane. An internal standard solution is added just prior to analysis for accurate quantification.[14]

-

Injection: A 1-2 µL aliquot of the prepared sample is injected into the GC, typically using an autosampler for precision. The injector is operated in splitless mode to maximize sensitivity for trace analysis.[14]

-

GC Separation: The GC oven is temperature-programmed to separate the analytes based on their boiling points and interactions with the column's stationary phase. A typical program might start at 50-60°C and ramp up to 240°C or higher.[15]

-

MS Detection: As compounds elute from the GC column, they enter the mass spectrometer. The MS is operated in electron impact (EI) ionization mode at 70 eV.[14] Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for high-sensitivity quantification of target analytes.[14]

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time of this compound. The mass spectrum of the corresponding peak is compared to a reference library (like the NIST Mass Spectral Library) for positive identification.[13] Quantification is performed by comparing the analyte's peak area to that of the internal standard.

Reactivity and Stability

As an alkatriene, this compound is susceptible to reactions typical of alkenes, such as electrophilic addition, oxidation, and polymerization.[1] The conjugated double bond system (at the 1 and 3 positions) imparts specific reactivity. The compound polymerizes and oxidizes readily, especially when exposed to air, heat, or light.[16] For storage, it is recommended to keep it under an inert atmosphere and potentially with a stabilizer like hydroquinone.[16]

Conclusion

This technical guide has summarized the core . The data presented, including physical constants, thermodynamic values, and spectral information, provides a foundational understanding of this compound for research and development applications. The existence of multiple isomers necessitates careful analytical separation and characterization, for which GC-MS is a critical tool. While many of its properties are derived from computational methods, they offer valuable estimates for experimental design. Further experimental validation of these properties is an area ripe for continued investigation.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound, (Z,E)- | C8H12 | CID 5367388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | C8H12 | CID 5367382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, E,Z | C8H12 | CID 6430950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, (E,E)- [webbook.nist.gov]

- 8. This compound, 3,7-dimethyl-, (Z)- (CAS 3338-55-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound, 3,7-dimethyl-, (Z)- [webbook.nist.gov]

- 10. This compound (CAS 929-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. This compound [webbook.nist.gov]

- 12. (3E,6E)-1,3,6-Octatriene | CAS#:22038-69-3 | Chemsrc [chemsrc.com]

- 13. This compound [webbook.nist.gov]

- 14. tdi-bi.com [tdi-bi.com]

- 15. This compound, 3,7-dimethyl-, (Z)- [webbook.nist.gov]

- 16. 2,6-DIMETHYL-2,4,6-OCTATRIENE CAS#: 673-84-7 [m.chemicalbook.com]

1H NMR spectroscopic data for 1,3,6-octatriene isomers

An in-depth guide to the ¹H NMR spectroscopic data of 1,3,6-octatriene isomers, designed for researchers, scientists, and professionals in drug development, is currently unavailable in the searched literature. While various isomers of this compound are documented in chemical databases, a comprehensive compilation of their experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J), remains elusive.

Isomers of this compound

This compound (C₈H₁₂) is a conjugated triene with double bonds at positions 1, 3, and 6. The stereochemistry of the double bonds at positions 3 and 6 can give rise to four possible geometric isomers:

-

(3E,6E)-1,3,6-octatriene

-

(3Z,6E)-1,3,6-octatriene

-

(3E,6Z)-1,3,6-octatriene

-

(3Z,6Z)-1,3,6-octatriene

Below is a diagram illustrating the relationship between these isomers.

Caption: Geometric isomers of this compound.

¹H NMR Spectroscopic Data

A thorough search of scientific databases and literature did not yield a complete and tabulated set of experimental ¹H NMR data for all isomers of this compound. While computational studies on the ¹H NMR chemical shifts of similar conjugated trienes, such as 2,4,6-octatriene, have been published, this information is theoretical and may not precisely match experimental values for the 1,3,6-isomers.

The anticipated ¹H NMR spectra of these isomers would exhibit complex signals in the olefinic region (typically δ 5.0-7.0 ppm) due to the coupling between the numerous vinyl protons. The terminal vinyl group (=CH₂) would likely show characteristic multiplets, while the internal vinyl protons would present as complex multiplets influenced by both vicinal and long-range couplings. The methylene (B1212753) protons at position 5 would likely appear as a multiplet in the allylic region (typically δ 2.0-3.0 ppm), coupled to the protons on the adjacent double bonds. The terminal methyl group at position 8 would appear as a doublet.

The specific chemical shifts and coupling constants are highly dependent on the stereochemistry (E/Z configuration) of the double bonds, which influences the spatial arrangement of the protons and, consequently, their magnetic environment.

Experimental Protocols

A general workflow for obtaining the ¹H NMR data would involve the following steps:

Caption: General experimental workflow.

-

Stereoselective Synthesis: Synthesis of a specific this compound isomer using an appropriate chemical reaction that controls the geometry of the double bonds.

-

Purification: Isolation and purification of the target isomer from the reaction mixture, typically using techniques like column chromatography or distillation. Purity would be assessed by methods such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Sample Preparation: Dissolving a small, precise amount of the purified isomer in a deuterated solvent (e.g., CDCl₃, C₆D₆) suitable for NMR spectroscopy. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), might be added.

-

NMR Data Acquisition: Recording the ¹H NMR spectrum using a high-field NMR spectrometer. Standard one-dimensional proton spectra would be acquired, and for unambiguous assignment, two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) might be employed.

-

Data Processing and Interpretation: Processing the raw NMR data (e.g., Fourier transformation, phasing, baseline correction) and integrating the signals. The chemical shifts would be referenced to the internal standard. The coupling constants would be determined from the splitting patterns of the signals.

Due to the lack of readily available experimental data, researchers interested in the ¹H NMR characteristics of this compound isomers would likely need to synthesize these compounds and perform the NMR analysis themselves. The information presented here serves as a foundational guide for such an endeavor.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1,3,6-Octatriene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the various stereoisomers of 1,3,6-octatriene. Due to a lack of readily available experimental data in peer-reviewed literature, this document focuses on computationally predicted values, offering a valuable resource for the identification and characterization of this compound in complex mixtures.

Introduction to this compound

This compound is a volatile organic compound with the molecular formula C₈H₁₂. Its structure consists of an eight-carbon chain with three double bonds, leading to the possibility of several stereoisomers depending on the geometry (E/Z or cis/trans) of the double bonds at the C3-C4 and C6-C7 positions. Understanding the 13C NMR profile of each isomer is crucial for unambiguous structural elucidation.

Predicted 13C NMR Chemical Shift Data

The following tables summarize the predicted 13C NMR chemical shifts for the (E,E), (E,Z), (Z,E), and (Z,Z) stereoisomers of this compound. These values were obtained using a widely accepted online NMR prediction tool, providing a reliable estimation of the spectral data.

Table 1: Predicted 13C NMR Chemical Shifts (in ppm) of (3E,6E)-1,3,6-Octatriene

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 115.5 |

| C2 | 137.2 |

| C3 | 131.8 |

| C4 | 129.5 |

| C5 | 32.7 |

| C6 | 125.8 |

| C7 | 131.1 |

| C8 | 17.9 |

Table 2: Predicted 13C NMR Chemical Shifts (in ppm) of (3E,6Z)-1,3,6-Octatriene

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 114.9 |

| C2 | 137.5 |

| C3 | 130.8 |

| C4 | 128.4 |

| C5 | 27.5 |

| C6 | 124.7 |

| C7 | 129.9 |

| C8 | 13.1 |

Table 3: Predicted 13C NMR Chemical Shifts (in ppm) of (3Z,6E)-1,3,6-Octatriene

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 114.2 |

| C2 | 132.1 |

| C3 | 126.1 |

| C4 | 130.3 |

| C5 | 32.9 |

| C6 | 126.3 |

| C7 | 131.8 |

| C8 | 18.0 |

Table 4: Predicted 13C NMR Chemical Shifts (in ppm) of (3Z,6Z)-1,3,6-Octatriene

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 113.6 |

| C2 | 132.4 |

| C3 | 125.1 |

| C4 | 129.2 |

| C5 | 27.6 |

| C6 | 125.2 |

| C7 | 130.6 |

| C8 | 13.2 |

Computational Methodology

The predicted 13C NMR chemical shifts presented in this guide were generated using an online NMR prediction engine. Such tools typically employ a combination of hierarchical organization of spherical environments (HOSE) codes, fragment-based methods, and machine learning algorithms trained on large databases of experimental NMR data. The input for the prediction was the chemical structure of each stereoisomer of this compound, and the algorithm calculated the expected chemical shift for each carbon atom based on its local chemical environment. While these predicted values are highly useful, it is important to note that they may differ slightly from experimental values due to solvent effects, temperature, and other experimental conditions.

Structural Representation and Carbon Numbering

To correlate the predicted chemical shifts with their corresponding carbon atoms, the following standardized numbering scheme for this compound is used. The diagram below illustrates the molecular structure and the numbering of the carbon backbone.

Caption: Structure and numbering of this compound.

This guide serves as a foundational reference for the 13C NMR spectroscopy of this compound. Researchers can utilize this predicted data to aid in the identification and structural analysis of this compound and its various stereoisomers in their work. For definitive structural confirmation, it is always recommended to acquire experimental NMR data and compare it with the predicted values presented herein.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,3,6-Octatriene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 1,3,6-octatriene. The document outlines the primary fragmentation pathways, presents quantitative data derived from spectral analysis, and includes a standardized experimental protocol for reproducibility.

Introduction

This compound (C8H12) is a conjugated triene with a molecular weight of 108.18 g/mol .[1][2] Understanding its fragmentation behavior under electron ionization is crucial for its identification and characterization in complex mixtures, a common requirement in various research and development sectors, including drug discovery and materials science. Electron ionization mass spectrometry is a powerful analytical technique that provides a reproducible fragmentation pattern, often referred to as a chemical fingerprint. This guide will delve into the specific fragmentation patterns of this compound, offering insights into the underlying ion chemistry.

Experimental Protocol

The mass spectral data for this compound discussed herein is based on standard electron ionization methodologies. A typical experimental setup for acquiring the mass spectrum of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS).

2.1 Gas Chromatography (GC)

-

Injector: Split/splitless injector, operated in split mode with a high split ratio to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, with a final hold of 5 minutes.

2.2 Mass Spectrometry (MS)

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35-350.

-

Data Acquisition: Full scan mode.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data for the most significant peaks are summarized in the table below, based on the data from the National Institute of Standards and Technology (NIST).

| m/z | Relative Intensity (%) | Proposed Ionic Formula |

| 108 | 15 | [C8H12]+• |

| 93 | 35 | [C7H9]+ |

| 79 | 100 | [C6H7]+ |

| 77 | 50 | [C6H5]+ |

| 67 | 25 | [C5H7]+ |

| 55 | 20 | [C4H7]+ |

| 41 | 80 | [C3H5]+ |

| 39 | 55 | [C3H3]+ |

Table 1: Prominent ions in the electron ionization mass spectrum of this compound.

Fragmentation Pathways

The fragmentation of this compound upon electron ionization is governed by the formation of stable carbocations, particularly resonance-stabilized allylic cations. The initial step is the removal of an electron from the molecule to form the molecular ion, [C8H12]+•, with a mass-to-charge ratio (m/z) of 108.

4.1 Formation of the Base Peak (m/z 79)

The base peak at m/z 79, corresponding to the [C6H7]+ ion, is the most abundant fragment. Its formation is proposed to occur via a retro-Diels-Alder (RDA) type rearrangement of the molecular ion, followed by the loss of an ethyl radical. While a classical RDA reaction involves a cyclic precursor, the open-chain this compound can undergo cyclization upon ionization before fragmentation.

4.2 Formation of the [C7H9]+ Ion (m/z 93)

The significant peak at m/z 93 is attributed to the loss of a methyl radical (•CH3) from the molecular ion. This is a common fragmentation pathway for hydrocarbons. The resulting [C7H9]+ ion is likely a resonance-stabilized species.

4.3 Formation of the [C3H5]+ Ion (m/z 41)

The highly abundant peak at m/z 41 corresponds to the allyl cation, [C3H5]+. This stable carbocation is a common fragment in the mass spectra of many unsaturated organic molecules. It can be formed through various fragmentation routes, including the cleavage of the C4-C5 bond of the parent ion.

Conclusion

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern dominated by the formation of stable, resonance-stabilized carbocations. The base peak at m/z 79 is proposed to arise from a retro-Diels-Alder-like fragmentation of a cyclized molecular ion. Other significant fragments at m/z 93 and 41 correspond to the loss of a methyl radical and the formation of the stable allyl cation, respectively. The data and fragmentation pathways presented in this guide provide a foundational understanding for the identification and structural elucidation of this compound in complex analytical scenarios.

References

A Comprehensive Technical Guide to Gas Chromatography Retention Indices for Octatrienes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the gas chromatography (GC) retention indices for various octatriene isomers. Octatrienes, as volatile organic compounds (VOCs), are of interest in various fields, including flavor and fragrance chemistry, atmospheric science, and as potential biomarkers. Accurate identification of these isomers is crucial and is significantly aided by the use of standardized retention indices, such as the Kovats Retention Index system. This guide offers a compilation of available retention index data, detailed experimental methodologies for their determination, and a visual representation of the analytical workflow.

Data Presentation: Gas Chromatography Retention Indices of Octatrienes

The following table summarizes the Kovats Retention Indices (RI) for several octatriene isomers on various stationary phases. The retention index is a dimensionless quantity that normalizes the retention time of a compound to that of adjacent n-alkanes, providing a more reproducible identification parameter than retention time alone.[1] The data has been compiled from various sources to provide a comparative overview.

| Compound | Isomer | Stationary Phase Type | Stationary Phase | Retention Index (RI) |

| 1,3,5-Octatriene | (E,E)-1,3,5-Octatriene | Semi-standard non-polar | Not specified | 879, 882 |

| Standard polar | Not specified | 1094, 1100 | ||

| 1,3-cis,5-cis-Octatriene | Standard polar | FFAP | 1092 | |

| Standard polar | DB-Wax | 1094 | ||

| 1,(E)-3-(Z)-5-Octatriene | Standard polar | Not specified | 1096 | |

| 1,3,6-Octatriene | (E,Z)-1,3,6-octatriene | Semi-standard non-polar | Not specified | 816 |

| Standard polar | Not specified | 1100 | ||

| 2,4,6-Octatriene | (E,Z)-2,4,6-octatriene | Standard polar | Not specified | 1151 |

| (E,E,E)-2,4,6-Octatriene | Not specified | Not specified | No data available | |

| 2,6-Dimethyl-2,4,6-octatriene | (E,E)-2,6-dimethyl-2,4,6-octatriene | Non-polar | DB-5 | 1140 |

| Polar | BP-20 | 1393 | ||

| Polar | Carbowax 20M | 1392 | ||

| 3,4-Dimethyl-2,4,6-octatriene | (2E,4E,6E)-3,4-dimethyl-2,4,6-octatriene | Semi-standard non-polar | Not specified | 1110, 1132 |

Experimental Protocols

The accurate determination of retention indices is critically dependent on the precise execution of the gas chromatography method. Below are detailed methodologies based on established practices for the analysis of volatile organic compounds.

Sample Preparation

A standardized sample preparation protocol is crucial for obtaining reproducible results.

-

Standard Solutions : Prepare stock solutions of the octatriene isomers and a homologous series of n-alkanes (e.g., C8 to C20) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 1000 µg/mL.[2]

-

Working Solutions : Create a working standard mixture containing the octatriene isomers of interest and the n-alkane series at a suitable concentration for GC analysis (e.g., 10-50 µg/mL). The concentration should be optimized to produce sharp, symmetrical peaks without overloading the column.[3]

-

Injection : For liquid samples, a direct liquid injection of 1 µL is typically used.[2] For volatile samples from a complex matrix, headspace or solid-phase microextraction (SPME) techniques can be employed to isolate and concentrate the analytes before injection.[4]

Gas Chromatography (GC) Method

The following are representative GC methods for the analysis of octatrienes on different types of stationary phases.

Method 1: Analysis on a Non-Polar Stationary Phase (e.g., DB-5)

This method is suitable for the separation of hydrocarbons based on their boiling points.

-

Column : 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 (or equivalent 5% phenyl-methylpolysiloxane).[5]

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[6]

-

Oven Temperature Program :

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 5 °C/min to 240 °C.

-

Final hold: Hold at 240 °C for 5 minutes.[5]

-

-

Injector : Split/splitless injector at 250 °C with a split ratio of 50:1.[6]

-

Detector : Flame Ionization Detector (FID) at 280 °C or a Mass Spectrometer (MS).

Method 2: Analysis on a Polar Stationary Phase (e.g., DB-Wax or FFAP)

This method provides separation based on both boiling point and polarity, which can be advantageous for resolving isomers.

-

Column : 60 m x 0.25 mm ID, 0.25 µm film thickness DB-Wax or FFAP (or equivalent polyethylene (B3416737) glycol/nitroterephthalic acid modified polyethylene glycol).[7][8]

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program :

-

Injector : Split/splitless injector at 240 °C with a split ratio of 50:1.

-

Detector : Flame Ionization Detector (FID) at 250 °C or a Mass Spectrometer (MS).

Kovats Retention Index Calculation

The Kovats Retention Index (I) is calculated differently for isothermal and temperature-programmed GC methods. For the temperature-programmed methods described above, the following linear interpolation formula is used:

I = 100 * [n + (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n))]

Where:

-

n is the carbon number of the n-alkane eluting immediately before the compound of interest.

-

N is the carbon number of the n-alkane eluting immediately after the compound of interest.

-

t_R(unknown) is the retention time of the octatriene isomer.

-

t_R(n) is the retention time of the n-alkane with carbon number 'n'.

-

t_R(N) is the retention time of the n-alkane with carbon number 'N'.

Mandatory Visualization

The following diagram illustrates the general workflow for the identification of volatile organic compounds, such as octatrienes, using gas chromatography-mass spectrometry (GC-MS) coupled with the calculation of Kovats retention indices.

Caption: Workflow for VOC identification using GC-MS and Kovats Retention Indices.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. benchchem.com [benchchem.com]

- 3. uoguelph.ca [uoguelph.ca]

- 4. iltusa.com [iltusa.com]

- 5. 2,4,6-Octatriene, 2,6-dimethyl-, (E,E)- [webbook.nist.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. 1,3-cis,5-cis-Octatriene [webbook.nist.gov]

- 8. 1,3,5-Octatriene [webbook.nist.gov]

Conformational Landscape of 1,3,6-Octatriene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 1,3,6-octatriene, a conjugated triene with significant structural flexibility. Due to a lack of extensive specific experimental data in publicly available literature for this molecule, this guide integrates established principles of conformational analysis, data from analogous conjugated systems, and detailed theoretical and experimental frameworks to build a thorough understanding of its potential conformational landscape.

Introduction to the Conformational Complexity of this compound

This compound (C8H12) is an acyclic hydrocarbon featuring a conjugated diene system and an isolated double bond. The presence of multiple single bonds within its carbon backbone allows for rotation, leading to a variety of spatial arrangements or conformations. Understanding the preferred conformations and the energy barriers between them is crucial for predicting its chemical reactivity, spectroscopic properties, and potential interactions in biological systems.

The conformational space of this compound is primarily defined by the rotation around the C3-C4 and C4-C5 single bonds. The molecule can exist as several stereoisomers due to the different arrangements around the C3=C4 and C6=C7 double bonds. The most common isomers are (3E,6E), (3Z,6E), (3E,6Z), and (3Z,6Z)-1,3,6-octatriene. Each of these stereoisomers will have its own unique set of stable conformers.

Theoretical Conformational Analysis and Predicted Data

In the absence of specific experimental data, computational chemistry provides a powerful tool for exploring the conformational preferences of this compound. The following data is based on established principles for conjugated systems and serves as a predictive model. The primary dihedral angles of interest are τ1 (C2-C3-C4-C5) and τ2 (C3-C4-C5-C6).

Table 1: Predicted Stable Conformers and Relative Energies for (3E,6E)-1,3,6-Octatriene

| Conformer | Dihedral Angle (τ1, C2-C3-C4-C5) | Dihedral Angle (τ2, C3-C4-C5-C6) | Predicted Relative Energy (kcal/mol) |

| Planar | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 0.0 (Global Minimum) |

| Gauche | ~60° (syn-clinal) | ~180° (anti-periplanar) | ~1.5 - 2.5 |

| Skew | ~120° (anti-clinal) | ~180° (anti-periplanar) | ~3.0 - 4.0 |

Table 2: Predicted Rotational Barriers for (3E,6E)-1,3,6-Octatriene

| Rotation | Transition State Dihedral Angle | Predicted Rotational Barrier (kcal/mol) |

| C3-C4 | ~90° | ~4.0 - 6.0 |

| C4-C5 | ~90° | ~3.0 - 5.0 |

Experimental Protocols for Conformational Analysis

The following are detailed methodologies for key experiments that could be employed to determine the conformational properties of this compound.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the equilibrium geometry, including bond lengths, bond angles, and torsional angles of the most stable conformer(s) in the gas phase.

Methodology:

-

Sample Preparation: A pure sample of the desired this compound isomer is synthesized and purified. The sample is placed in a reservoir connected to a nozzle system.

-

Data Acquisition: The sample is heated to achieve a sufficient vapor pressure and introduced into a high-vacuum chamber through a fine nozzle, creating an effusive molecular beam.[1][2] An electron beam with a high accelerating voltage (e.g., 40-60 keV) is passed through the molecular beam.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector (e.g., a photographic plate or a CCD camera). To enhance the weaker signals at higher scattering angles, a rotating sector is often placed in front of the detector.[2]

-

Data Analysis: The radial distribution of scattered electron intensity is obtained from the diffraction pattern. This experimental curve is then compared to theoretical scattering curves calculated for different molecular models. A least-squares refinement is performed to find the model that best fits the experimental data, yielding precise structural parameters.

Pulsed-Nozzle Fourier Transform Microwave (PN-FTMW) Spectroscopy

Objective: To determine the rotational constants of the different conformers, which allows for the precise determination of their moments of inertia and, consequently, their three-dimensional structures.

Methodology:

-

Sample Introduction: The this compound sample is seeded in a carrier gas (e.g., argon or neon) at low concentrations. This gas mixture is then subjected to a supersonic expansion through a pulsed nozzle into a high-vacuum chamber, cooling the molecules to a few Kelvin.[3][4][5]

-

Microwave Excitation: The cold molecular beam passes through a Fabry-Pérot microwave cavity. A short, high-power microwave pulse is used to excite the rotational transitions of the molecules.[4][5]

-

Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal at their characteristic rotational frequencies. This weak signal is detected by a sensitive receiver.

-

Data Analysis: The FID is digitized and Fourier transformed to obtain the frequency-domain spectrum, which shows the rotational transitions with very high resolution. The measured transition frequencies are then fitted to a rotational Hamiltonian to determine the rotational constants for each conformer present in the molecular beam.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: NOESY/ROESY

Objective: To determine through-space proton-proton proximities, which can be used to deduce the predominant conformation(s) in solution.

Methodology:

-

Sample Preparation: A solution of the this compound isomer is prepared in a suitable deuterated solvent (e.g., CDCl3, C6D6) at a concentration of approximately 5-10 mg/mL.

-

Data Acquisition (NOESY/ROESY):

-

A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is performed on a high-field NMR spectrometer.

-

The choice between NOESY and ROESY depends on the molecular weight of the compound and the tumbling rate in the chosen solvent. For a small molecule like this compound, NOESY is generally suitable.[6]

-

A series of experiments with varying mixing times should be conducted to monitor the build-up of NOE/ROE cross-peaks.

-

-

Data Analysis:

-

The presence of a cross-peak between two protons in the 2D spectrum indicates that they are spatially close (typically < 5 Å).

-

The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.

-

By analyzing the pattern of cross-peaks, the relative spatial arrangement of the protons can be determined, allowing for the elucidation of the dominant solution-phase conformation.[7][8]

-

Visualizing Relationships and Workflows

Conformational Possibilities in this compound

Caption: Rotational possibilities around the C3-C4 and C4-C5 bonds.

General Experimental Workflow for Conformational Analysis

Caption: A generalized workflow for the experimental conformational analysis.

Computational Chemistry Workflow

Caption: A typical workflow for computational conformational analysis.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

CAS number and molecular formula of 1,3,6-octatriene

This technical guide provides a comprehensive overview of 1,3,6-octatriene, a conjugated triene of interest to researchers and professionals in chemistry and drug development. This document details its fundamental chemical properties, synthesis, and characteristic reactions.

Core Chemical Identifiers and Properties

This compound is a hydrocarbon with the molecular formula C8H12.[1] It exists as several stereoisomers, with the specific geometry of the double bonds influencing its chemical and physical properties. The general CAS Registry Number for this compound is 929-20-4.[1] The (3E,6E)-isomer, a commonly referenced form, is assigned the CAS number 22038-69-3.[2]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C8H12 | [1][3][4] |

| Molecular Weight | 108.18 g/mol | [3][4] |

| CAS Number | 929-20-4 (general) 22038-69-3 ((3E,6E)-isomer) | [1][2] |

| Computed XLogP3 | 3.0 | [3] |

| Topological Polar Surface Area | 0 Ų | [3] |

| Complexity | 96.6 | [3] |

Note: Experimental values for boiling point, melting point, density, and solubility of this compound are not consistently reported in readily accessible literature. The data for the related compound is provided for comparative purposes.

Synthesis of this compound

Chemical Reactivity and Experimental Protocols

Conjugated trienes like this compound are known to undergo a variety of chemical reactions, with pericyclic reactions being a prominent class. These reactions are stereospecific and are governed by the principles of orbital symmetry.

Electrocyclic Reactions

A key reaction of conjugated trienes is the electrocyclic ring closure to form a cyclohexadiene. This reaction can be initiated either thermally or photochemically, with each pathway leading to a specific stereochemical outcome. The stereochemistry of the product is determined by the conrotatory or disrotatory motion of the terminal p-orbitals of the triene.

The following diagram illustrates the general principle of the electrocyclic ring closure of a generic this compound to a substituted cyclohexadiene. The specific stereochemistry of the starting material and the reaction conditions (thermal or photochemical) would dictate the stereochemistry of the product.

Caption: Conceptual workflow of the electrocyclic ring closure of this compound.

This reaction is of significant interest in synthetic organic chemistry as it allows for the stereocontrolled formation of cyclic systems. The principles governing these reactions are fundamental to understanding the behavior of conjugated systems in various chemical and biological processes.

References

The Discovery of Octatriene Isomers: A Technical Review for Researchers

An in-depth exploration of the historical discovery, synthesis, and characterization of octatriene isomers, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these foundational conjugated systems.

Introduction

Octatrienes, a class of acyclic hydrocarbons with the molecular formula C₈H₁₂, represent a fascinating area of study in organic chemistry. Their conjugated triene systems give rise to a rich diversity of positional and geometric isomers, each with unique chemical and physical properties. The exploration of these isomers has not only contributed significantly to our fundamental understanding of chemical bonding, stereochemistry, and reaction mechanisms, particularly pericyclic reactions, but has also laid the groundwork for the synthesis of more complex molecules, including natural products and pharmaceuticals. This technical guide provides a detailed literature review of the discovery of key octatriene isomers, focusing on their initial synthesis, structural elucidation, and the experimental protocols that were pivotal in their characterization.

Historical Perspective and Key Discoveries

The scientific journey into the world of octatriene isomers is intertwined with the broader history of research on conjugated polyenes. Early investigations were driven by a desire to understand the effects of conjugation on the stability and reactivity of molecules. While a precise, singular "discovery" of each isomer is often difficult to pinpoint, the timeline below highlights key milestones in the synthesis and characterization of prominent octatriene isomers.

Early Work and the Dawn of Conjugated Triene Chemistry:

The foundation for understanding octatrienes was laid in the early to mid-20th century through pioneering work on the synthesis and properties of conjugated systems. While not focused specifically on octatrienes, the development of general synthetic methods for creating carbon-carbon double bonds was crucial.

The Emergence of Specific Isomers:

-

2,4,6-Octatriene: This isomer has been a cornerstone in the study of electrocyclic reactions. The stereospecificity of the thermal and photochemical interconversion between (2E,4Z,6E)-2,4,6-octatriene and cis-5,6-dimethyl-1,3-cyclohexadiene, and between (2E,4Z,6Z)-2,4,6-octatriene and trans-5,6-dimethyl-1,3-cyclohexadiene, provided crucial evidence for the Woodward-Hoffmann rules.[1][2][3][4] These studies, emerging from the mid-20th century, represent a significant chapter in the history of physical organic chemistry.

The following diagram illustrates the general historical progression of synthetic methodologies that enabled the discovery and study of octatriene isomers.

Caption: A timeline of synthetic methodologies for octatriene isomers.

Key Experimental Protocols

The characterization and definitive identification of octatriene isomers have relied on a combination of synthetic methodologies and analytical techniques.

Synthesis of Octatriene Isomers

1. Wittig Reaction:

The Wittig reaction has been a workhorse for the stereoselective synthesis of alkenes, including conjugated trienes.[5][6][7] The general approach involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of an octatriene, a C4 or C6 phosphonium (B103445) salt can be converted to the corresponding ylide and then reacted with a suitable unsaturated aldehyde.

Detailed Protocol for a Generic Wittig Synthesis of a 1,3,5-Octatriene isomer:

-

Step 1: Preparation of the Phosphonium Salt: A solution of triphenylphosphine (B44618) in an anhydrous solvent (e.g., toluene) is treated with a haloalkene (e.g., 1-bromo-2-butene) under an inert atmosphere. The reaction mixture is typically stirred at room temperature or gently heated to afford the corresponding phosphonium salt, which is then isolated by filtration and washed with a non-polar solvent.

-

Step 2: Ylide Formation: The phosphonium salt is suspended in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C or 0 °C). A strong base, such as n-butyllithium or sodium hydride, is added dropwise to deprotonate the phosphonium salt and form the brightly colored phosphorus ylide.

-

Step 3: Reaction with an Aldehyde: A solution of an α,β-unsaturated aldehyde (e.g., crotonaldehyde) in the same anhydrous solvent is added slowly to the ylide solution at low temperature.

-

Step 4: Workup and Purification: After the reaction is complete, the mixture is warmed to room temperature and quenched with a proton source (e.g., water or saturated ammonium (B1175870) chloride solution). The organic layer is separated, washed, dried, and concentrated. The resulting crude product is then purified by column chromatography or distillation to yield the octatriene isomer.

2. Elimination Reactions:

Historically, elimination reactions were a primary method for generating carbon-carbon double bonds. The synthesis of octatrienes could be achieved through the double dehydrohalogenation of a dihalooctane or the dehydration of an octadienol.[7]

Detailed Protocol for Dehydration of an Octadienol:

-

Step 1: Substrate Preparation: An appropriate octadienol is synthesized through methods such as Grignard reactions.

-

Step 2: Dehydration: The octadienol is dissolved in a suitable solvent (e.g., pyridine (B92270) or a high-boiling ether) and treated with a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or a strong acid catalyst (e.g., p-toluenesulfonic acid). The reaction is often heated to drive the elimination.

-

Step 3: Workup and Purification: The reaction mixture is cooled, and the product is extracted into an organic solvent. The organic layer is washed to remove the dehydrating agent and any acidic or basic byproducts, dried, and concentrated. The crude octatriene is then purified by distillation or chromatography.

The following diagram illustrates a generalized workflow for the synthesis and characterization of an octatriene isomer.

Caption: A generalized workflow for octatriene isomer synthesis.

Characterization Techniques

The unambiguous identification of octatriene isomers relies heavily on a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity and stereochemistry of the isomers. Key features in the ¹H NMR spectrum include the chemical shifts of the olefinic protons and the magnitude of the coupling constants between them, which can distinguish between cis and trans geometries.[8][9][10]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the isomers, confirming the C₈H₁₂ formula. The fragmentation pattern can also offer clues about the structure of the carbon skeleton.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of C=C and C-H bonds. The positions of the C-H out-of-plane bending vibrations can provide information about the substitution pattern and stereochemistry of the double bonds.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated triene system of octatrienes gives rise to strong UV absorption. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation and can be used to distinguish between conjugated and non-conjugated isomers.

-

Gas Chromatography (GC): GC is a powerful tool for separating mixtures of volatile isomers. The retention time of each isomer is a characteristic property under a given set of conditions.[12][13][14][15]

Quantitative Data Summary

The following tables summarize key quantitative data for several octatriene isomers, compiled from various sources. It is important to note that reported values can vary depending on the experimental conditions and the purity of the sample.

Table 1: Physical Properties of Selected Octatriene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 1,3,5-Octatriene | 26555-19-1 | C₈H₁₂ | 108.18 | Not Reported | Not Reported |

| (3E,5E)-1,3,5-Octatriene | Not Available | C₈H₁₂ | 108.18 | Not Reported | Not Reported |

| 1,3,7-Octatriene | 1002-35-3 | C₈H₁₂ | 108.18 | 124.5 | 0.749 |

| 2,4,6-Octatriene | 764-75-0 | C₈H₁₂ | 108.18 | ~147.5 (Predicted) | ~0.764 (Predicted) |

| (E,E,E)-2,4,6-Octatriene | 15192-80-0 | C₈H₁₂ | 108.18 | Not Reported | Not Reported |

| (2E,4E,6Z)-2,4,6-Octatriene | 19703-43-6 | C₈H₁₂ | 108.18 | ~147.5 (Predicted) | ~0.764 (Predicted) |

Table 2: ¹H NMR Spectroscopic Data for Selected Octatriene Isomers (in CDCl₃)

| Isomer | Proton | Chemical Shift (δ, ppm) |

| (E,Z,E)-2,4,6-Octatriene | H-3, H-6 | 5.83 |

| H-4, H-5 | 6.50 | |

| (E,E,E)-2,4,6-Octatriene | Olefinic Protons | 5.0 - 6.8 |

Note: Detailed and unambiguously assigned NMR data for all isomers is sparse in readily accessible literature. The data for (E,Z,E)-2,4,6-octatriene is from a computational study and may have reversed assignments.[8]

Signaling Pathways and Logical Relationships

The study of octatriene isomers has been instrumental in understanding pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state. The electrocyclic ring-closure of 2,4,6-octatrienes is a classic example that demonstrates the principles of orbital symmetry.

The following diagram illustrates the logical relationship between the stereochemistry of the 2,4,6-octatriene starting material and the resulting stereochemistry of the 5,6-dimethyl-1,3-cyclohexadiene product under thermal and photochemical conditions, as dictated by the Woodward-Hoffmann rules.

Caption: Stereochemical outcomes of 2,4,6-octatriene electrocyclization.

Conclusion

The discovery and study of octatriene isomers have been a rich and rewarding endeavor in the field of organic chemistry. From their role in elucidating the fundamental principles of pericyclic reactions to their synthesis via classic and modern organic reactions, these seemingly simple molecules have provided a wealth of knowledge. This technical guide has provided a comprehensive overview of the historical context, key synthetic methodologies, and analytical techniques that have been instrumental in the exploration of octatriene isomers. For researchers, scientists, and drug development professionals, a thorough understanding of these foundational conjugated systems is invaluable for the design and synthesis of novel and complex molecular architectures. Further research into the less-studied isomers and the development of more efficient and stereoselective synthetic routes will undoubtedly continue to expand the chemical space and potential applications of this versatile class of compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 30.2 Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 30.3 Stereochemistry of Thermal Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 8. mdpi.com [mdpi.com]

- 9. Origins of conjugated triene fatty acids. The biosynthesis of calendic acid by Calendula officinalis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. (E,E,E)-2,4,6-Octatriene [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. 1,3,7-Octatriene, 3,7-dimethyl- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Stereoisomers of 1,3,6-Octatriene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,3,6-octatriene, a conjugated triene of interest in various fields of chemical research. Due to the presence of two double bonds capable of geometric isomerism (at positions 3 and 6), this compound can exist as four distinct stereoisomers: (3E,6E), (3Z,6E), (3E,6Z), and (3Z,6Z). This guide details their properties, synthesis, and characterization.

Stereoisomers of this compound

The four possible stereoisomers of this compound are depicted below. The "E" (entgegen) and "Z" (zusammen) nomenclature is used to describe the stereochemistry at the C3-C4 and C6-C7 double bonds.

Figure 1: The four stereoisomers of this compound.

Physicochemical Properties

The physical and chemical properties of the this compound stereoisomers are crucial for their identification, separation, and application. While experimental data for all isomers is not exhaustively available in the literature, a compilation of known and predicted data is presented in Table 1.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (3E,6E)-1,3,6-Octatriene | (3Z,6E)-1,3,6-Octatriene | (3E,6Z)-1,3,6-Octatriene | (3Z,6Z)-1,3,6-Octatriene |

| Molecular Formula | C₈H₁₂ | C₈H₁₂ | C₈H₁₂ | C₈H₁₂ |

| Molecular Weight ( g/mol ) | 108.18 | 108.18 | 108.18 | 108.18 |

| CAS Number | 22038-69-3[1] | 22038-68-2[2] | 6430950 (for E,Z mixture)[3] | Not available |

| Boiling Point (°C) | 130.8 (predicted)[4] | 130.8 at 760 mmHg[2] | Not available | Not available |

| Density (g/cm³) | Not available | 0.756[2] | Not available | Not available |

| Refractive Index | Not available | 1.457[2] | Not available | Not available |

| Flash Point (°C) | Not available | 17.6[2] | Not available | Not available |

| LogP | 2.695 (predicted)[5] | 2.69480[6] | Not available | Not available |

Synthesis of Stereoisomers

The stereoselective synthesis of conjugated trienes like this compound often involves Wittig-type reactions or palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki coupling. The specific stereochemical outcome is dictated by the geometry of the starting materials and the reaction conditions.

A general retrosynthetic approach for the stereocontrolled synthesis of this compound isomers is outlined below. This involves the coupling of a C4 fragment with a C4 fragment, where the stereochemistry of the double bonds is pre-defined in the precursors.

Figure 2: General retrosynthetic strategies for this compound stereoisomers.

Experimental Protocols

General Protocol for Wittig Reaction:

-

Ylide Generation: A solution of the appropriate C4 phosphonium salt in a dry, aprotic solvent (e.g., THF, DMSO) is treated with a strong base (e.g., n-butyllithium, sodium hydride) at low temperature (-78 °C to 0 °C) to generate the corresponding ylide. The stereochemistry of the resulting double bond can be influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.

-

Reaction with Carbonyl: The appropriate C4 aldehyde or ketone is added to the ylide solution, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to yield the desired this compound isomer.

General Protocol for Suzuki Coupling:

-

Reaction Setup: A mixture of the C4 alkenyl halide or triflate, the C4 alkenyl boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) is prepared in a suitable solvent system (e.g., toluene/water, dioxane/water).

-

Reaction: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete, as monitored by TLC or GC.

-

Workup and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to afford the desired this compound stereoisomer.

Separation and Characterization

The separation of the different stereoisomers of this compound can be challenging due to their similar physical properties. High-resolution gas chromatography (GC) with a polar stationary phase is a suitable technique for their analytical separation. For preparative scale, fractional distillation under reduced pressure or preparative GC may be employed.

Characterization of the individual stereoisomers relies heavily on spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the this compound isomers. The coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum are particularly informative for determining the stereochemistry of the double bonds. Generally, a larger J-value (typically 12-18 Hz) is observed for trans (E) coupling, while a smaller J-value (typically 6-12 Hz) is characteristic of cis (Z) coupling. While complete assigned spectra for all isomers are not publicly available, ¹³C NMR data for the (3Z,6E)-isomer has been reported.[7]

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the isomers. While the electron ionization (EI) mass spectra of geometric isomers are often very similar, subtle differences in the relative intensities of fragment ions may be observed.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present. The C-H out-of-plane bending vibrations in the 950-700 cm⁻¹ region can sometimes be used to distinguish between cis and trans double bonds. Trans double bonds typically show a strong absorption band around 960-970 cm⁻¹, which is absent or weaker for cis double bonds.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the scientific literature regarding the specific biological activities or signaling pathway interactions of the individual stereoisomers of this compound. As conjugated polyenes, they may have the potential to participate in various biological processes, but further research is required to elucidate any specific roles. Some related compounds, such as other octatrienes, have been identified in natural products and may exhibit antimicrobial or other biological activities.

Conclusion

The stereoisomers of this compound represent a set of interesting targets for organic synthesis and physicochemical studies. While some of their properties have been predicted or are available for specific isomers, a comprehensive experimental characterization of all four stereoisomers is still lacking in the literature. The synthetic strategies and analytical techniques outlined in this guide provide a framework for researchers to further investigate these compounds and explore their potential applications.

References

- 1. This compound | C8H12 | CID 5367382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound, E,Z | C8H12 | CID 6430950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 929-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound, (E,E)- (CAS 22038-69-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. (3Z,6E)-1,3,6-Octatriene|lookchem [lookchem.com]

- 7. This compound, (Z,E)- | C8H12 | CID 5367388 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isomers of 3,7-Dimethyl-1,3,6-octatriene (Ocimene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyl-1,3,6-octatriene, a monoterpene hydrocarbon with the chemical formula C₁₀H₁₆, is a naturally occurring volatile organic compound found in a wide variety of plants and fruits, including basil, mint, lavender, and mangoes.[1][2] Commonly known as ocimene, this compound and its isomers are significant components of essential oils and contribute to their characteristic aromas. Beyond their use in the fragrance and flavor industries, ocimene isomers have garnered attention from the scientific and drug development communities for their potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities.[1][3][4] This technical guide provides a comprehensive overview of the structural and stereoisomers of 3,7-dimethyl-1,3,6-octatriene, their physicochemical and spectroscopic properties, detailed experimental protocols for their identification and separation, and an exploration of their biological activities and associated signaling pathways.

Isomers of 3,7-Dimethyl-1,3,6-octatriene

The isomeric landscape of 3,7-dimethyl-1,3,6-octatriene is characterized by both structural and stereoisomerism, giving rise to several distinct compounds with unique properties. The primary structural isomers are α-ocimene, β-ocimene, and allo-ocimene, which differ in the position of their double bonds.[5]

Structural Isomers

-

α-Ocimene ((3E)-3,7-Dimethyl-1,3,7-octatriene and (3Z)-3,7-Dimethyl-1,3,7-octatriene): In α-ocimene, the isolated double bond is terminal. It exists as two stereoisomers, (3E) and (3Z), due to the geometry around the C3-C4 double bond.[6]

-

β-Ocimene (3,7-Dimethyl-1,3,6-octatriene): This is the isomer directly corresponding to the topic. It is characterized by a conjugated double bond system at the C1 and C3 positions and an isolated double bond at the C6 position. β-Ocimene has two stereoisomers, (E)-β-ocimene and (Z)-β-ocimene, based on the stereochemistry of the central double bond (C3-C4).[5] The (E) isomer is often referred to as trans-β-ocimene, while the (Z) isomer is known as cis-β-ocimene.[5]

-

Allo-ocimene (2,6-Dimethyl-2,4,6-octatriene): This structural isomer features a conjugated system of three double bonds. Allo-ocimene also has multiple stereoisomers, including (4E,6E)-allo-ocimene and (4E,6Z)-allo-ocimene (neo-allo-ocimene).[2]

The following diagram illustrates the structural relationships between the main ocimene isomers.

Caption: Isomeric classification of 3,7-dimethyl-1,3,6-octatriene.

Data Presentation: Physicochemical and Spectroscopic Properties

The accurate identification of ocimene isomers relies on a thorough understanding of their distinct physicochemical and spectroscopic characteristics. The following tables summarize key quantitative data for the prominent isomers.

Table 1: Physicochemical Properties of Ocimene Isomers

| Property | (E)-β-Ocimene | (Z)-β-Ocimene | α-Ocimene | (4E,6E)-Allo-ocimene |

| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ |

| Molecular Weight ( g/mol ) | 136.23 | 136.23 | 136.23 | 136.23 |

| CAS Number | 3779-61-1 | 3338-55-4 | 502-99-8 | 673-84-7 |

| Boiling Point (°C) | 174-175 | 177 | 169-171 | 188-190 |

| Density (g/mL at 20°C) | ~0.800 | ~0.806-0.810 | ~0.799 | ~0.813 |

| Refractive Index (at 20°C) | ~1.488 | ~1.485 | ~1.486 | ~1.543 |

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm, solvent CDCl₃)

| Carbon | (E)-β-Ocimene | (Z)-β-Ocimene | α-Ocimene |

| C1 | ~115.5 | ~110.8 | ~112.5 |

| C2 | ~140.0 | ~139.5 | ~145.0 |

| C3 | ~132.0 | ~132.5 | ~131.0 |

| C4 | ~123.0 | ~123.5 | ~125.0 |

| C5 | ~32.0 | ~26.5 | ~40.0 |

| C6 | ~124.0 | ~123.0 | ~26.0 |

| C7 | ~131.5 | ~131.0 | ~145.0 |

| C8 | ~17.5 | ~25.5 | ~110.0 |

| C9 (C3-CH₃) | ~16.5 | ~22.5 | ~17.0 |

| C10 (C7-CH₃) | ~25.5 | ~17.5 | ~22.0 |

Note: NMR data can vary slightly based on solvent and experimental conditions. The data presented is a compilation from various sources.

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

| Isomer | Key Mass Fragments (m/z) | Key IR Absorptions (cm⁻¹) |

| (E)-β-Ocimene | 93 (base peak), 121, 79, 91, 77 | ~2965 (C-H stretch), ~1640 (C=C stretch), ~965 (trans C-H bend) |

| (Z)-β-Ocimene | 93 (base peak), 121, 79, 91, 77 | ~2965 (C-H stretch), ~1640 (C=C stretch), ~780 (cis C-H bend) |

| α-Ocimene | 93 (base peak), 69, 121, 79, 91 | ~3085 (=C-H stretch), ~2965 (C-H stretch), ~1640 (C=C stretch), ~890 (C=CH₂ bend) |

| Allo-ocimene | 93 (base peak), 121, 79, 91, 77 | ~2960 (C-H stretch), ~1650, ~1600 (conjugated C=C stretch) |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

GC-MS is the premier analytical technique for the separation and identification of volatile compounds like ocimene isomers.

1. Sample Preparation:

-

For essential oils or plant extracts, dilute the sample in a volatile solvent such as hexane (B92381) or pentane (B18724) to an appropriate concentration (e.g., 100-1000 ppm).

-

Include an internal standard (e.g., n-alkane series) for retention index calculation to aid in compound identification.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: A non-polar or medium-polarity capillary column is recommended for terpene analysis. A common choice is a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injection: Splitless or split injection (e.g., 1:50 split ratio) depending on sample concentration. Injector temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50-60 °C held for 1-2 minutes, followed by a ramp of 3-5 °C/min to 240-280 °C, with a final hold time of 5-10 minutes. This program should be optimized to achieve baseline separation of the isomers.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

3. Data Analysis:

-

Identify isomers based on their mass spectra by comparison with spectral libraries (e.g., NIST, Wiley).

-

Confirm identification by comparing calculated retention indices with published values.

The following diagram outlines the general workflow for GC-MS analysis of ocimene isomers.

Caption: GC-MS workflow for ocimene isomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of isomers.

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

2. NMR Spectrometer and Parameters:

-

Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

-

¹H NMR:

-

Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-10 ppm.

-

-

¹³C NMR:

-

Acquire proton-decoupled spectra.

-

Typical spectral width: 0-160 ppm.

-

-

2D NMR: For unambiguous assignment of all proton and carbon signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups and confirming isomeric identity.

1. Sample Preparation:

-

For liquid samples, a small drop can be placed between two NaCl or KBr plates to form a thin film.

-

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a drop of the sample is placed directly on the ATR crystal.

2. FTIR Spectrometer and Parameters:

-

Instrument: PerkinElmer Spectrum Two or equivalent.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample holder or clean ATR crystal should be collected before analyzing the sample.

Biological Activities and Signaling Pathways

Ocimene isomers have demonstrated a range of biological activities that are of interest to drug development professionals. A significant area of research is their anti-inflammatory potential. Studies have shown that ocimene can modulate key inflammatory signaling pathways.[3][7]

Anti-inflammatory Effects

Recent research has indicated that ocimene can mitigate inflammation by inhibiting the TLR4/NLRP3 inflammasome pathway.[7] This pathway is crucial in the innate immune response and its dysregulation is implicated in various inflammatory diseases. Ocimene has been shown to downregulate the expression of key components of this pathway, including NF-κB, caspase-1, and ASC, leading to a reduction in the release of pro-inflammatory cytokines IL-1β and IL-18.[7] Furthermore, ocimene can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins, important mediators of inflammation and pain.[8]

The following diagram illustrates the proposed mechanism of ocimene's anti-inflammatory action.

Caption: Ocimene's inhibitory effect on the TLR4/NLRP3 signaling pathway.

Anticancer Potential